molecular formula C16H30O2 B1237606 9-Hexadecenoic acid CAS No. 2091-29-4

9-Hexadecenoic acid

Cat. No. B1237606
CAS RN: 2091-29-4
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-BQYQJAHWSA-N
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Description

9-Hexadecenoic acid, also known as Palmitoleic acid or (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid (16:1n-7) with the formula CH3(CH2)5CH=CH(CH2)7COOH . It is a rare component of fats and a common constituent of the glycerides of human adipose tissue .


Synthesis Analysis

Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It is present in all tissues but is found in higher concentrations in the liver . The two main sources of circulating palmitoleic acid are endogenous fat synthesis (cis isomer) and dietary whole-fat dairy products (trans isomer) .


Molecular Structure Analysis

The molecular formula of 9-Hexadecenoic acid is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .

Scientific Research Applications

Anti-Inflammatory and Metabolic Disease

9-Hexadecenoic acid, also known as palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), exhibits anti-inflammatory properties and is considered beneficial in metabolic diseases. It acts as a lipokine and is notably involved in inflammatory responses and metabolic regulation. A study by Astudillo et al. (2020) identified palmitoleic acid as a critical component in mouse peritoneal macrophages, playing a significant role in inflammatory conditions and possibly converting to other lipid mediators with anti-diabetic and anti-inflammatory properties (Astudillo et al., 2020).

Biological Activity in Phagocytic Cells

Palmitoleic acid and its isomers have been recognized for their roles in human circulating monocytes and monocyte-derived macrophages, exhibiting marked anti-inflammatory effects. The presence of a 16:1n-10 isomer, sapienic acid, was also identified in phagocytic cells, indicating a complex regulation of these fatty acids at both the enzyme and gene levels (Astudillo et al., 2017).

Mosquito Control

Whitney et al. (2000) isolated acyl-acyl carrier protein desaturases from Kochia scoparia, noting the potential of 5-hexadecenoic acid (an isomer of 9-hexadecenoic acid) in controlling disease-carrying mosquitoes like Culex quinquefasciatus (Whitney et al., 2000).

Antifungal Properties

cis-9-Heptadecenoic acid, closely related to 9-hexadecenoic acid, shows significant antifungal properties. Avis and Bélanger (2001) demonstrated its inhibitory effects on fungi, with activity related to the sterol content in fungal membranes, suggesting its potential as a natural antifungal agent (Avis & Bélanger, 2001).

Acaricidal Activity

Methyl cis-9-hexadecenoate has been investigated for its acaricidal activities against Tetranychus cinnabarinus, showing high effectiveness in inhibiting oviposition and repelling mites. This suggests its potential as a botanical acaricide (Younian, 2010).

Analytical and Synthesis Studies

Various studies focus on the analytical aspects and synthesis methods involving 9-hexadecenoic acid and its derivatives, highlighting its role in different research areas including environmental sciences, chemical engineering, and biochemistry. These studies encompass a range of topics from chromatographic properties to the synthesis of novel compounds (Momchilova & Nikolova-Damyanova, 2000).

Nutritional and Health Implications

Safety And Hazards

9-Hexadecenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

properties

IUPAC Name

(E)-hexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021603
Record name (E)-Hexadec-9-enoic acid
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid, Solid
Record name 9-Hexadecenoic acid
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Record name Palmitelaidic acid
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Product Name

9-Hexadecenoic acid

CAS RN

10030-73-6, 2091-29-4, 373-49-9
Record name Palmitelaidic acid
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Record name Palmitoleic acid
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Record name 9-Hexadecenoic acid
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Record name 9-Hexadecenoic acid, (9E)-
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Record name (E)-Hexadec-9-enoic acid
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Record name 9-Hexadecenoic acid
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Record name PALMITELAIDIC ACID
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Record name Palmitelaidic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,740
Citations
H Okuyama, A Ueno, D Enari, N Morita… - Archives of microbiology, 1997 - Springer
… that of a 9-hexadecenoic acid cis-trans isomerase (9isomerase), and the enzyme was localized in the cytosol when it catalyzed the 9-cis,9-trans conversion of free 9hexadecenoic acid (…
Number of citations: 42 link.springer.com
T Inoue, I Motoda, N Hiramatsu, M Suzuki… - Chemistry and physics of …, 1993 - Elsevier
The influence of difference in Δ chain length of cis-monounsaturated fatty acids on the phase behavior of their binary mixtures was examined based on the phase diagram of the mixture …
Number of citations: 18 www.sciencedirect.com
DF Kuemmel, LR Chapman - Lipids, 1968 - Wiley Online Library
The monoenoic methyl esters from numerous fats and oils which contained appreciablecis‐9‐hexadecenoic acid (cis‐9‐16∶1) were isolated by liquid‐solid chromatography on silver …
Number of citations: 27 aocs.onlinelibrary.wiley.com
N Hiramatsu, T Sato, T Inoue, M Suzuki… - Chemistry and physics of …, 1990 - Elsevier
… sure effect on the polymorphic behavior of palmitoleic acid (c/s-9-hexadecenoic acid) which differs in the methyl-sided chain length (co = 7) from oleic acid (w = 9) and in a total of the …
Number of citations: 27 www.sciencedirect.com
C Guijas, C Meana, AM Astudillo, MA Balboa… - Cell chemical …, 2016 - cell.com
… The isomers studied were palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), trans-palmitoleic acid (trans-9-hexadecenoic acid, 16:1n-7t), sapienic acid (cis-6-hexadecenoic acid, 16:…
Number of citations: 149 www.cell.com
GD Robinson Jr - The International Journal of Applied Radiation and …, 1977 - Elsevier
… 1311-16-iodo-9hexadecenoic acid has been shown to … -9-hexadecenoic acid at a specific activity of 20 mCi/mg are produced. The label of radioiodinated 16-iodo-9-hexadecenoic acid …
Number of citations: 39 www.sciencedirect.com
F Riche, M Vidal, JP Mathieu, M Comet… - Radiochem. Radioanal …, 1982 - osti.gov
The routine labelling of 16-iodo-9-hexadecenoic acid has been performed by I/sup -/-/sup 123/I/sup -/ exchange in acetone at 105 deg C for 7 min with a labelling yield higher than 95%. …
Number of citations: 16 www.osti.gov
A Kaprakkaden, P Srivastava… - Microbial Cell …, 2017 - microbialcellfactories.biomedcentral …
… 9-hexadecenoic acid with more efficiency in comparison to vector control. The peak area was taken to calculate the relative abundance of 9-hexadecenoic acid … of 9-hexadecenoic acid …
IV Konova, GA Kochkina, LA Galanina - Microbiology, 2005 - Springer
… stable prevalence of cis-9-hexadecenoic acid in the fatty acid … high content of cis-9-hexadecenoic acid, which, together with … , the contents of cis-9-hexadecenoic acid in the fatty acids of …
Number of citations: 3 link.springer.com
F Dubois, JC Depresseux, L Bontemps… - European journal of …, 1986 - Springer
The aim of the present study was to demonstrate that it is possible to estimate the intracellular metabolism of a fatty acid labelled with iodine using external radioactivity measurements. I-…
Number of citations: 12 link.springer.com

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